Product packaging for methyl 4-fluoro-1H-indole-2-carboxylate(Cat. No.:CAS No. 113162-36-0)

methyl 4-fluoro-1H-indole-2-carboxylate

Cat. No.: B180063
CAS No.: 113162-36-0
M. Wt: 193.17 g/mol
InChI Key: JXXLBPLHQYAPLH-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Natural Products and Pharmaceuticals

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. uni.lu This scaffold is not merely a synthetic curiosity but is a recurring motif in a vast array of natural products and pharmacologically active compounds. acs.orgnih.govsci-hub.se Many alkaloids, the essential amino acid tryptophan, and plant hormones feature the indole core, highlighting its evolutionary selection for biological function. orgsyn.org In the realm of drug discovery, the indole scaffold is considered a "privileged structure" because its derivatives are known to interact with a multitude of biological targets, leading to a wide spectrum of therapeutic applications. orgsyn.org The structural versatility of the indole ring system allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting molecules. uni.lu This has led to the development of numerous indole-based drugs for treating a range of conditions, including cancer, infections, inflammation, and neurodegenerative diseases. uni.lusci-hub.sersc.org

Impact of Fluorine Substitution in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design, with a significant percentage of commercial pharmaceuticals containing at least one fluorine atom. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's characteristics. ossila.com

Fluorine substitution can significantly impact a molecule's physicochemical profile. Replacing a hydrogen atom with fluorine can increase lipophilicity, which may enhance the ability of a drug to permeate cell membranes. ossila.com This modification is also a common tactic to improve metabolic stability. acs.org The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by enzymes like the Cytochrome P450 family. acs.org This can increase the bioavailability and half-life of a drug. Furthermore, the high electronegativity of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which in turn influences properties like solubility and binding affinity.

The strategic placement of fluorine can lead to enhanced biological activity. Due to its small size, a fluorine atom can often substitute for a hydrogen atom without causing significant steric hindrance at a receptor binding site. ossila.com Its strong electron-withdrawing nature can, however, change the electronic distribution within the molecule, potentially leading to more favorable electrostatic or hydrogen-bonding interactions with a target protein. In some cases, fluorine does not need to interact directly with the protein but can influence the surrounding water networks to stabilize a protein-ligand complex.

Overview of Indole-2-carboxylate (B1230498) Derivatives in Research

Indole-2-carboxylate derivatives, characterized by a carboxylic acid or ester group at the C2 position of the indole ring, represent a significant class of compounds in medicinal chemistry research. This scaffold has been identified as a promising starting point for the development of various therapeutic agents. nih.gov For instance, derivatives of indole-2-carboxylic acid have been designed, synthesized, and evaluated as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govrsc.orgnih.govmdpi.com In these studies, the indole nucleus and the C2-carboxyl group were found to be crucial for chelating with magnesium ions in the enzyme's active site. nih.govrsc.orgnih.gov Structural modifications on the indole ring have led to derivatives with significantly improved inhibitory effects, demonstrating the value of the indole-2-carboxylate scaffold in developing new antiviral drugs. nih.govmdpi.com

Chemical Compound Data

The following table summarizes the key identification properties for methyl 4-fluoro-1H-indole-2-carboxylate.

PropertyValueSource
IUPAC Name This compound
CAS Number 113162-36-0
Molecular Formula C₁₀H₈FNO₂ synquestlabs.com
Molecular Weight 193.17 g/mol synquestlabs.com
Synonyms 4-Fluoro-1H-indole-2-carboxylic acid methyl ester synquestlabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO2 B180063 methyl 4-fluoro-1H-indole-2-carboxylate CAS No. 113162-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXLBPLHQYAPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405863
Record name methyl 4-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113162-36-0
Record name methyl 4-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-fluoro-1H-indole-2-carboxylate
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Synthetic Methodologies for Methyl 4 Fluoro 1h Indole 2 Carboxylate

Classical and Modern Indole (B1671886) Synthesis Approaches Applicable to Fluorinated Indoles

The construction of the indole nucleus is a foundational task in organic synthesis, with numerous named reactions developed for this purpose. Many of these have been successfully applied to the synthesis of fluorinated analogues.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indoles. researchgate.net The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. researchgate.netrsc.org For the synthesis of methyl 4-fluoro-1H-indole-2-carboxylate, the logical starting materials would be (3-fluorophenyl)hydrazine (B1330474) and a pyruvate (B1213749) ester, such as methyl pyruvate or methyl glyoxylate.

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine ('ene-hydrazine'). researchgate.net Protonation is followed by a rsc.orgrsc.org-sigmatropic rearrangement, which disrupts the aromaticity of the benzene (B151609) ring. Subsequent cyclization and elimination of ammonia (B1221849) restores the aromatic system, yielding the final indole product. researchgate.netorganic-chemistry.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂). researchgate.net

Variations of the Fischer synthesis aim to improve yields and broaden the substrate scope. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary intermediate in situ. researchgate.net For fluorinated substrates, reaction conditions often require elevated temperatures (80–120°C) to drive the cyclization. researchgate.net

Table 1: Fischer Indole Synthesis Parameters

Parameter Description Reference
Starting Materials (3-Fluorophenyl)hydrazine, Methyl Pyruvate researchgate.net, nih.gov
Catalyst Concentrated HCl, H₂SO₄, Polyphosphoric Acid researchgate.net, nih.gov
Key Intermediate Methyl 2-((3-fluorophenyl)hydrazono)propanoate researchgate.net

| Temperature | 80–120°C | researchgate.net |

The Reissert indole synthesis provides an alternative route, starting from an o-nitrotoluene derivative and diethyl oxalate (B1200264). youtube.com To synthesize the target compound, the starting material would be 1-fluoro-2-methyl-3-nitrobenzene.

The classical Reissert mechanism begins with the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide, which yields an ethyl o-nitrophenylpyruvate. youtube.com This intermediate then undergoes a reductive cyclization, typically using zinc dust in acetic acid or other reducing agents like ferrous sulfate, to form the indole-2-carboxylic acid. youtube.comacs.org The final esterification step would then yield this compound.

Advancements in the Reissert synthesis have focused on improving the efficiency and mildness of the reduction-cyclization step. Various reducing systems have been employed, including iron powder in acetic acid/ethanol and sodium dithionite. acs.org While robust, the multi-step nature of the Reissert synthesis and the often harsh conditions required for the initial condensation and subsequent reduction can limit its applicability for complex or sensitive substrates.

Table 2: Reissert Indole Synthesis Reaction Steps

Step Reactants Product Conditions Reference
1. Condensation 1-Fluoro-2-methyl-3-nitrobenzene, Diethyl oxalate Ethyl 2-(3-fluoro-2-nitrophenyl)-3-oxobutanoate Potassium ethoxide youtube.com
2. Reductive Cyclization Ethyl 2-(3-fluoro-2-nitrophenyl)-3-oxobutanoate 4-Fluoro-1H-indole-2-carboxylic acid Zinc, Acetic Acid youtube.comacs.org

The Larock indole synthesis is a powerful and versatile modern method that constructs the indole ring via a palladium-catalyzed annulation of an o-iodoaniline with a disubstituted alkyne. rsc.org This one-pot reaction is known for its high regioselectivity and tolerance of various functional groups. nih.gov

For the preparation of this compound, the required precursors are 3-fluoro-2-iodoaniline (B1320775) and an alkyne bearing the carboxylate group, such as methyl propiolate or a silylated equivalent to control the regiochemistry. researchgate.net The reaction is typically catalyzed by a palladium(II) source like palladium acetate, often in the presence of a chloride source like lithium chloride (LiCl) and a base such as potassium carbonate. rsc.org

The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective insertion of the alkyne. nih.gov The bulkier substituent on the alkyne generally directs itself to the C2 position of the resulting indole. researchgate.net An intramolecular cyclization (nitrogen attack on the vinylpalladium intermediate) followed by reductive elimination regenerates the Pd(0) catalyst and releases the indole product. rsc.orgnih.gov

Table 3: Larock Indole Synthesis Components

Component Example Role Reference
Aniline (B41778) 3-Fluoro-2-iodoaniline Aromatic backbone rsc.org
Alkyne Methyl propiolate Forms C2 and C3 of indole rsc.org
Catalyst Palladium(II) acetate Catalyzes C-C and C-N bond formation nih.gov
Ligand Triphenylphosphine (optional) Stabilizes Pd catalyst rsc.org
Base Potassium carbonate Neutralizes acid formed rsc.org

| Additive | Lithium chloride | Facilitates reductive elimination | rsc.org |

The Hemetsberger–Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. nih.govacs.org This method is particularly direct for synthesizing indole-2-carboxylates.

The synthesis begins with a Knoevenagel condensation between an aromatic aldehyde and an alkyl azidoacetate (e.g., methyl azidoacetate). libretexts.org For the target molecule, 3-fluorobenzaldehyde (B1666160) would be condensed with methyl azidoacetate in the presence of a base like sodium methoxide (B1231860) to yield methyl 2-azido-3-(3-fluorophenyl)acrylate. libretexts.org The crucial step is the thermolysis of this azido-acrylate intermediate, typically by heating in an inert, high-boiling solvent like xylene. The reaction is believed to proceed through a nitrene intermediate, which undergoes intramolecular C-H insertion or cyclization via an azirine intermediate to form the indole ring system. nih.govlibretexts.org While yields can be high, the synthesis and handling of the thermally sensitive azido (B1232118) intermediates require care. nih.gov

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, represent a highly efficient approach to complex molecules like indoles. These processes minimize waste and reduce operational complexity.

Several palladium-catalyzed cascade reactions are applicable to indole synthesis. rsc.org One such strategy could involve the coupling of o-nitrobenzyl cyanides with boronic acids. rsc.org An alternative cascade approach involves the reaction of nitrones with allenes, which can be controlled by catalysts and reaction conditions to produce diverse indole derivatives. While a specific cascade for this compound is not prominently documented, the principles allow for a hypothetical design. For instance, a cascade initiated by a coupling reaction followed by an intramolecular cyclization could be envisioned, starting from simpler fluorinated precursors. These reactions often build molecular complexity rapidly, avoiding the purification of multiple intermediates.

A viable modern strategy for synthesizing indole-2-carboxylates involves the coupling of o-haloanilines with suitable three-carbon units, followed by cyclization. While not a single named reaction, a sequence starting with an o-bromoaniline and a β-nitroacrylate derivative is a logical approach.

This synthetic plan would likely begin with a palladium-catalyzed Heck reaction between 2-bromo-6-fluoroaniline (B133542) and methyl β-nitroacrylate. rsc.orgnih.gov The Heck reaction couples aryl halides with alkenes, and its intramolecular variants are particularly powerful for forming heterocyclic rings. nih.gov After the initial C-C bond formation, the resulting o-amino-β-nitrostyrene derivative would undergo reductive cyclization. The nitro group can be reduced to an amine (e.g., using iron in acetic acid, or catalytic hydrogenation), which would then spontaneously cyclize onto the ester's carbonyl group (or a related electrophilic center) to form the indole ring. This approach offers the flexibility of modern cross-coupling chemistry to assemble the key precursor for the final indole-forming cyclization.

Table 4: Heck Coupling-Cyclization Sequence

Step Reaction Type Reactants Key Conditions Reference
1. Coupling Heck Reaction 2-Bromo-6-fluoroaniline, Methyl β-nitroacrylate Pd catalyst (e.g., Pd(OAc)₂), Base rsc.org, nih.gov

Synthesis via 2-Dimethylaminobenzaldehydes and Nitroacetic Esters

The synthesis of indole-2-carboxylates from ortho-substituted nitroaromatics is a well-established strategy, most notably the Reissert indole synthesis. This classical method involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes a reductive cyclization, typically using zinc in acetic acid or catalytic hydrogenation, to yield the indole-2-carboxylic acid or its corresponding ester. wikipedia.orgresearchgate.net The choice of reducing agent can influence the final product; for instance, catalytic hydrogenation may yield the ester directly, whereas stronger reducing conditions followed by workup can produce the carboxylic acid. youtube.com

A variation of this approach could theoretically involve the reaction of a suitably substituted benzaldehyde, such as 2-fluoro-6-nitrobenzaldehyde, with a nitroacetic ester. However, literature specifically detailing the synthesis of this compound via a 2-dimethylaminobenzaldehyde and nitroacetic ester pathway is not extensively documented in the reviewed scientific literature. The more common Reissert approach remains a foundational method for accessing the indole-2-carboxylic acid scaffold from nitroaromatic precursors. wikipedia.org

Specific Synthetic Routes to this compound and Related Fluorinated Indole-2-Carboxylates

More direct and specific syntheses for fluorinated indole-2-carboxylates have been developed to overcome the limitations and improve the regioselectivity of classical methods.

Multi-step Synthesis from Substituted Anilines

A robust and scalable five-step synthesis has been reported for the analogous compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, which can be adapted for the synthesis of the title compound starting from 3-fluoroaniline. This pathway avoids the use of potentially hazardous intermediates like diazonium or azido species and prevents the formation of regioisomeric products. nih.gov

The initial step in this sequence involves the protection of the amino group of the starting aniline. For the synthesis of this compound, the process would begin with 3-fluoroaniline. The aniline is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions and to help direct the subsequent iodination step.

Following Boc protection, a regioselective iodination is carried out. The directing effects of the fluorine atom and the Boc-protected amino group guide the iodine atom to the position ortho to the amino group and para to the fluorine atom. In the case of N-Boc-3-fluoroaniline, this results in the formation of tert-butyl (2-fluoro-6-iodophenyl)carbamate. The use of certain silver salts in conjunction with iodine can facilitate highly regioselective iodination of halogenated anilines.

After iodination, the Boc protecting group is removed under acidic conditions to yield the o-iodoaniline intermediate (2-fluoro-6-iodoaniline). This intermediate undergoes a palladium-catalyzed cyclization reaction. Palladium catalysis is a versatile tool for the synthesis of indoles through the formation of carbon-carbon and carbon-nitrogen bonds. chemrxiv.orgresearchgate.net In this sequence, a palladium-catalyzed reaction, likely involving a coupling partner that provides the remaining atoms for the pyrrole (B145914) ring, leads to the formation of 4-fluoro-1H-indole-2-carboxylic acid.

The final step is the esterification of the carboxylic acid. This is typically achieved by reacting the 4-fluoro-1H-indole-2-carboxylic acid with methanol (B129727) in the presence of an acid catalyst to produce the target compound, this compound.

In the synthesis of the related 5-chloro-4-fluoro-1H-indole-2-carboxylate, a significant side product, 6-chloro-7-iodo-2(3H)-benzoxazolone, was identified during the iodination step. nih.gov The formation of such a side product can be suppressed by carefully controlling the reaction conditions. By optimizing the iodination protocol, its formation was eliminated in subsequent batches, which is a critical step for process optimization. nih.gov

Table 1: Multi-step Synthesis Overview

Step Reaction Key Reagents Purpose
1 Boc Protection Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Protects the aniline nitrogen and directs iodination.
2 Regioselective Iodination Iodine, Silver Salts Introduces iodine at the C6 position.
3 Boc Deprotection Acid (e.g., TFA, HCl) Prepares the intermediate for cyclization.
4 Palladium-Catalyzed Cyclization Palladium catalyst, coupling partner Forms the indole ring structure.
5 Esterification Methanol, Acid catalyst Forms the final methyl ester product.

Synthesis from Azidoacrylates (Hemetsberger–Knittel pathway)

The Hemetsberger–Knittel indole synthesis is another effective method for preparing indole-2-carboxylates. This pathway involves the thermolysis of α-azidocinnamate esters, which cyclize to form the indole ring via a nitrene intermediate.

The synthesis begins with a Knoevenagel condensation between an aryl aldehyde and an α-azidoacetate. For the synthesis of this compound, the starting materials would be 4-fluorobenzaldehyde (B137897) and methyl azidoacetate. This condensation reaction yields methyl 2-azido-3-(4-fluorophenyl)acrylate.

The subsequent and key step is the thermal decomposition of the azidoacrylate. Heating the azidoacrylate, typically in an inert, high-boiling solvent like xylene, causes the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene then undergoes an intramolecular electrophilic attack on the benzene ring to form the indole nucleus. This cyclization is generally efficient, making the Hemetsberger synthesis a reliable method provided the necessary aryl aldehyde is available.

Table 2: Hemetsberger–Knittel Pathway

Step Reaction Type Starting Materials Intermediate/Product
1 Knoevenagel Condensation 4-Fluorobenzaldehyde, Methyl azidoacetate Methyl 2-azido-3-(4-fluorophenyl)acrylate
2 Thermal Cyclization Methyl 2-azido-3-(4-fluorophenyl)acrylate This compound

This method offers a direct route to the indole-2-carboxylate (B1230498) core and is a valuable alternative to the multi-step aniline-based synthesis.

Considerations for Regioselectivity in Fluorinated Indole Synthesis

The synthesis of specifically substituted indoles, such as those fluorinated at the 4-position, presents significant regiochemical challenges. The indole nucleus has multiple non-equivalent positions, and direct functionalization often leads to mixtures of products. The C-4 position of the indole ring is known to be less nucleophilic and sterically hindered compared to other positions, particularly C-3, making its selective functionalization a difficult task. acs.orgnih.gov Consequently, the development of synthetic routes for 4-substituted indoles, especially those bearing an electron-withdrawing fluorine atom, requires carefully designed strategies to control the position of substitution.

A primary strategy to overcome the inherent reactivity patterns of the indole core is the use of a pre-functionalized starting material. For instance, the synthesis of the related compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, was achieved by starting with 4-chloro-3-fluoroaniline. This approach involves the cyclization of a regioselectively functionalized aniline, ensuring the fluorine and other substituents are in the desired positions on the benzene portion of the indole ring from the outset. acs.orgacs.org This method avoids the issue of poor regioselectivity in late-stage functionalization and is a common tactic for preparing complex indole derivatives.

Another powerful technique for achieving regioselectivity at the C-4 position is directed C–H activation. thieme-connect.com This modern approach utilizes a directing group temporarily installed on the indole nitrogen (N-1) or at another position to guide a metal catalyst to a specific C–H bond. Research has demonstrated the highly regioselective functionalization of the indole C-4 position by employing an aldehyde group as a director in conjunction with a ruthenium catalyst. acs.orgnih.govresearchgate.net This strategy allows for the creation of C-C bonds at the otherwise less reactive C-4 site under relatively mild conditions. acs.org While this has been demonstrated for various 4-substituted indoles, its application in the context of a 4-fluoro substituent would require consideration of the electronic effects of the fluorine atom on the C-H bond's reactivity.

The development of novel cyclization methods also contributes to solving regioselectivity issues. A "back-to-front" synthesis strategy, utilizing a gold-catalyzed benzannulation of functionalized pyrroles, has been developed for producing 4-silyloxyindoles. nih.gov This method offers precise control over the regioselectivity of the cyclization, allowing for the construction of the challenging 4-oxygenated indole scaffold. nih.gov Such innovative approaches that build the indole ring in a controlled manner are crucial for accessing specific substitution patterns like that found in this compound.

Green Chemistry Approaches in Indole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles to address the shortcomings of conventional methods, which often involve hazardous reagents, harsh conditions, and significant waste generation. tandfonline.comtandfonline.com Greener approaches focus on the use of alternative energy sources, reusable catalysts, and environmentally benign solvents to improve the efficiency and sustainability of chemical processes. tandfonline.combeilstein-journals.org

Microwave-Assisted Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a prominent green chemistry technique for the synthesis of heterocyclic compounds, including indoles. ajgreenchem.com This method utilizes microwave irradiation to heat reactions, which offers significant advantages over conventional heating methods. nih.gov The primary benefits include dramatically reduced reaction times, increased product yields, and often, enhanced product purity, which simplifies work-up and purification. tandfonline.comajgreenchem.com Microwave heating is rapid and uniform, which can minimize the formation of side products that often occur during prolonged heating. ajgreenchem.com

The application of microwave irradiation has been successfully demonstrated in many classical indole syntheses, such as the Fischer, Bischler-Mohlau, and Batcho-Leimgruber reactions. nih.gov Research has shown that palladium-catalyzed cyclizations to form indole derivatives can be significantly accelerated. For example, a reaction that required 16 hours under conventional heating to produce a 73% yield could be completed in just 1 hour with an improved yield of 90% using microwave irradiation. mdpi.com This acceleration is a common theme in MAOS, making it an invaluable tool for efficient chemical synthesis.

Below is a data table comparing conventional and microwave-assisted methods for the synthesis of select indole derivatives, illustrating the typical improvements in time and yield.

ProductMethodCatalyst/ReagentsSolventTemperatureTimeYield (%)Reference
Indole derivative 24 ConventionalPd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF80 °C16 h73% mdpi.com
Indole derivative 24 MicrowavePd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF100 °C1 h90% mdpi.com
Indole derivative 27 ConventionalPd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF110 °C16 h62% mdpi.com
Indole derivative 27 MicrowavePd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF60 °C3 h94% mdpi.com
Indole derivative 28 Conventional (Photoredox)Iridium-based catalystDMF120 °C24 h73% mdpi.com
Indole derivative 28 MicrowavePd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF100 °C1 h95% mdpi.com
Ionic Liquid Systems

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered green alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and recyclability. tandfonline.com In indole synthesis, ILs can function as both the reaction medium and the catalyst, often leading to high efficiency and simplified product isolation. tandfonline.comresearchgate.net

Task-specific ionic liquids, which are designed with a particular function in mind, have been developed as effective catalysts for indole-related reactions. For example, a sulfonic-acid-functionalized ionic liquid has been used as a recyclable Brønsted acid catalyst for the Michael addition of indoles to electron-deficient alkenes. cdnsciencepub.comcdnsciencepub.com These reactions proceed efficiently at room temperature under solvent-free conditions, providing high yields of 3-substituted indoles. cdnsciencepub.com A key advantage is the ease of catalyst reuse; the ionic liquid catalyst can be recovered and reused for multiple consecutive runs without a significant drop in activity. cdnsciencepub.com

Protonic ionic liquids have also been successfully employed in the Fischer indole synthesis, one of the most fundamental methods for preparing indoles. A novel protonic IL, [TMGHPS][TFA], was shown to act as both an acidic catalyst and the reaction medium, facilitating the synthesis of a wide variety of indole products in high yields. tandfonline.com The non-volatile nature of the ionic liquid allows for easy separation of the product, and the IL can be regenerated and reused, aligning with the principles of sustainable chemistry. tandfonline.com

The reusability of a sulfonic-acid-functionalized ionic liquid catalyst in the Michael addition of indole to methyl vinyl ketone (MVK) is highlighted in the table below.

RunYield (%)
195
295
394
494
593
693
792
892
991
1090

Data adapted from a study on task-specific ionic-liquid-catalyzed synthesis of indole derivatives. cdnsciencepub.com

Spectroscopic Characterization and Structural Analysis of Methyl 4 Fluoro 1h Indole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, offering a detailed map of the atomic framework of a molecule. For methyl 4-fluoro-1H-indole-2-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a comprehensive picture of its structure.

¹H NMR Spectral Analysis

The proton (¹H) NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of hydrogen atoms within the molecule. The spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the N-H proton, and the methyl ester protons.

The aromatic region is of particular interest due to the influence of the fluorine substituent. The protons on the benzene (B151609) portion of the indole ring (H-5, H-6, and H-7) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at position 3 (H-3) is expected to appear as a singlet or a narrow doublet, coupling to the N-H proton. The N-H proton itself will likely present as a broad singlet, a characteristic feature of exchangeable protons. The methyl group of the ester function (-OCH₃) will typically be observed as a sharp singlet in the upfield region of the spectrum.

A representative, though unverified, ¹H NMR data set from a commercial supplier is presented below for illustrative purposes.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
Data not available Data not available N-H
Data not available Data not available Aromatic-H
Data not available Data not available Aromatic-H
Data not available Data not available Aromatic-H
Data not available Data not available H-3
Data not available Data not available O-CH₃

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

The spectrum is expected to show signals for the nine carbons of the indole ring system, the carbonyl carbon of the ester, and the methyl carbon of the ester. The carbon atom directly bonded to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature in the ¹³C NMR of organofluorine compounds. The surrounding carbon atoms will also show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings. The carbonyl carbon is expected to resonate at a downfield chemical shift, typical for ester carbonyls.

Table 2: Predicted ¹³C NMR Assignments for this compound

Chemical Shift (δ) ppm Assignment
Data not available C=O
Data not available C-F (C-4)
Data not available Quaternary Indole Carbons
Data not available Aromatic CH Carbons
Data not available O-CH₃

¹⁹F NMR Spectroscopy for Fluorinated Compounds

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated organic molecules. huji.ac.ilwikipedia.org The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it an excellent NMR probe. wikipedia.org

The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum is highly sensitive to its electronic environment. nih.gov The position of the fluorine atom on the indole ring at the 4-position will result in a specific chemical shift. This shift is influenced by the electron-donating and withdrawing effects of the indole ring system and the ester group. The observed chemical shift provides a unique fingerprint for the compound. Furthermore, interactions with the solvent and other molecules can cause slight variations in the chemical shift, providing information about the local environment of the fluorine atom.

In the absence of experimental data, computational methods can be employed to predict ¹⁹F NMR chemical shifts. Density Functional Theory (DFT) calculations, for instance, can provide theoretical chemical shifts that can be correlated with experimental values. These computational studies can aid in the structural assignment and provide a deeper understanding of the electronic factors that govern the ¹⁹F chemical shift in this particular molecular context.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which would confirm the molecular formula C₁₀H₈FNO₂. The expected molecular weight for this compound is approximately 193.18 g/mol . sigmaaldrich.com

In addition to the molecular ion peak, the mass spectrum will also display a characteristic fragmentation pattern. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for indole derivatives include the loss of the ester group or cleavage of the indole ring. The presence of the fluorine atom will also influence the fragmentation pattern, and fragments containing fluorine can be readily identified by their characteristic isotopic pattern. While specific fragmentation data for this compound is not available, analysis of the mass spectrum of the non-fluorinated analog, methyl 1H-indole-2-carboxylate, shows a prominent molecular ion peak and fragmentation corresponding to the loss of the methoxycarbonyl group. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a molecule's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS is used to confirm its molecular formula, C₁₀H₈FNO₂. The technique's high resolving power allows it to distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex organic molecules pnnl.gov.

The analysis is typically performed using a soft ionization technique, such as Electrospray Ionization (ESI), which generates molecular ions with minimal fragmentation. In ESI, the molecule can be detected as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. Given the presence of the indole N-H and the carboxylic acid ester functionality, both modes can be effective. The choice of ionization technique significantly influences the resulting mass spectrum and is chosen to best suit the analyte's chemical nature pnnl.gov. The high mass accuracy achieved by analyzers like Fourier Transform-Ion Cyclotron Resonance (FT-ICR) or Orbitrap ensures confident formula assignment pnnl.gov.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₈FNO₂
Monoisotopic Mass 193.0539 u

| Common Adducts (ESI) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

LC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it an indispensable tool for analyzing compounds in complex mixtures nih.gov. One of the primary applications of LC-MS in the study of compounds like this compound is in metabolic profiling. For instance, LC-HRMS is the technique of choice for identifying drug metabolites in biological samples, such as from hepatocyte incubations or urine analysis mdpi.com. This allows researchers to understand the biotransformation pathways of the parent compound.

Furthermore, LC-MS is widely used for purity assessment and quantification of synthetic intermediates and final products in drug discovery and development. The ESI negative mode is particularly effective for molecules containing free carboxyl groups, which yield an [M-H]⁻ ion corresponding to the carboxylate anion researchgate.net. While this compound is an ester, hydrolysis or metabolic processes can expose a carboxyl group, making this detection mode relevant. The sensitivity and specificity of LC-MS/MS (tandem mass spectrometry) methods are crucial for detecting and quantifying trace amounts of related substances or degradation products researchgate.netnih.gov.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. The IR and Raman spectra of this compound serve as a molecular fingerprint, with specific absorption and scattering bands corresponding to the vibrational modes of its constituent bonds.

For related indole derivatives, characteristic IR bands are well-documented. For example, N-(substituted-benzyl)-1H-indole-2-carbohydrazides show distinct peaks for N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (~3050-3100 cm⁻¹), aliphatic C-H stretching (~2960 cm⁻¹), and carbonyl (C=O) stretching (around 1640-1690 cm⁻¹) mdpi.com. The analysis of these spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies to aid in the assignment of experimental bands nih.govnih.gov.

Vibrational Mode Assignments

The assignment of vibrational frequencies involves correlating the observed spectral peaks with specific molecular motions. For this compound, the key vibrational modes can be assigned based on established frequency ranges for its functional groups. The assignments are often confirmed through Potential Energy Distribution (PED) analysis derived from theoretical calculations nih.gov.

Table 2: Expected Vibrational Mode Assignments for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3300 - 3500 Indole N-H
Aromatic C-H Stretch 3000 - 3100 Benzene Ring C-H
Aliphatic C-H Stretch 2850 - 2960 Methyl (CH₃)
C=O Stretch (Ester) 1700 - 1725 Carboxylate C=O
C=C Stretch (Aromatic) 1500 - 1600 Indole Ring
C-O Stretch (Ester) 1200 - 1300 C-O

| C-F Stretch | 1000 - 1100 | Aryl-F |

Correlations with Molecular Structure and Functional Groups

The vibrational spectrum directly reflects the molecular structure. The presence of a strong absorption band in the 1700-1725 cm⁻¹ region is definitive evidence for the ester carbonyl (C=O) group. A sharp band around 3300-3500 cm⁻¹ confirms the N-H group of the indole ring. The C-F stretching vibration, expected in the 1000-1100 cm⁻¹ range, is a key indicator of the fluorine substitution on the aromatic ring. The collection of peaks in the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (1500-1600 cm⁻¹) regions confirms the presence of the indole bicyclic system. Together, these correlations allow for a confident structural confirmation based on the IR and Raman spectra nih.gov.

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material nih.gov. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. For compounds like this compound, a single-crystal X-ray diffraction study would elucidate the planarity of the indole ring system and the orientation of the methyl carboxylate substituent.

Analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the solid-state structure. In similar indole derivatives, N-H···O hydrogen bonds are common, often linking molecules into dimers or chains nih.gov. The study of these interactions is crucial for understanding the material's physical properties.

Crystal System and Space Group Determination

The initial step in solving a crystal structure is the determination of the unit cell parameters and the crystal's symmetry, which is defined by its crystal system and space group. This information is obtained from the diffraction pattern of a single crystal. While specific data for this compound is not available, related indole structures have been characterized in various crystal systems. For example, some complex indole derivatives crystallize in the monoclinic system with the P2₁ space group, while others adopt a triclinic system with a P-1 space group nih.govmdpi.com. The determination of these parameters is the foundation upon which the full structural refinement is built mdpi.com.

Table 3: Examples of Crystal Systems and Space Groups in Related Indole Compounds

Compound Class Crystal System Space Group Reference
bis(Indole-2-carboxylate) Derivative Triclinic P-1 nih.gov

| Triazolopyridazinoindole Derivative | Monoclinic | P2₁ | mdpi.com |

Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound is expected to be largely planar, a characteristic feature of the indole ring system. The planarity of the bicyclic indole core is a result of the sp2 hybridization of the constituent carbon and nitrogen atoms. The fluorine atom at the 4-position and the methyl carboxylate group at the 2-position are also likely to lie in or close to the plane of the indole ring to minimize steric hindrance and maximize electronic conjugation.

Intermolecular interactions are anticipated to play a crucial role in the solid-state packing of this compound. Key interactions would include:

Hydrogen Bonding: The presence of the N-H group in the indole ring provides a hydrogen bond donor. This is expected to form hydrogen bonds with the carbonyl oxygen atom of the methyl carboxylate group of an adjacent molecule, leading to the formation of dimers or polymeric chains. This N-H···O hydrogen bonding is a common and dominant interaction in the crystal structures of many indole-2-carboxylate (B1230498) derivatives.

Other Weak Interactions: Weaker interactions such as C-H···O and C-H···π contacts are also likely to be present, further stabilizing the three-dimensional crystal packing. The fluorine atom may also participate in weak C-H···F or F···F interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified.

For this compound, a Hirshfeld surface analysis would be expected to reveal:

Prominent red regions on the dnorm surface corresponding to the N-H···O hydrogen bonds, indicating strong, close contacts.

Broader, less intense red or white areas associated with π-π stacking interactions above and below the plane of the indole ring.

Scattered smaller spots representing weaker C-H···O, C-H···π, and C-H···F contacts.

Comparison with Related Indole Structures

The structural features of this compound can be benchmarked against those of its parent compound, methyl 1H-indole-2-carboxylate, and other halogenated analogues.

FeatureMethyl 1H-indole-2-carboxylateEthyl 5-chloro-1H-indole-2-carboxylateMethyl 5-fluoro-1H-indole-2-carboxylate
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P_bcaP21/nP21/n
Key Intermolecular Interactions N-H···O hydrogen bonds, π-π stackingN-H···O hydrogen bonds forming inversion dimers, C-H···π interactionsN-H···O hydrogen bonds creating inversion-symmetry-generated dimers
π-π Stacking PresentPresent, linking dimers into double chainsNot significant (shortest intermolecular ring-centroid separation is 4.35 Å)

Data for Methyl 1H-indole-2-carboxylate sourced from the Cambridge Crystallographic Data Centre (CCDC Deposition Number 245238). Data for Ethyl 5-chloro-1H-indole-2-carboxylate and Methyl 5-fluoro-1H-indole-2-carboxylate sourced from crystallographic studies.

This comparison highlights that while N-H···O hydrogen bonding is a consistent feature in indole-2-carboxylate derivatives, the presence and nature of π-π stacking can be influenced by the substituents on the indole ring. For instance, in methyl 5-fluoro-1H-indole-2-carboxylate, significant π-π stacking is absent, which contrasts with the parent compound and the 5-chloro analogue. This suggests that the position and nature of the halogen substituent can subtly alter the crystal packing by influencing the electrostatic potential of the aromatic ring. It is plausible that the 4-fluoro substituent in the title compound would also modulate the π-π stacking interactions in a distinct manner.

Reaction Mechanisms and Derivatization Strategies

Mechanistic Insights into Indole-2-carboxylate (B1230498) Formation

The construction of the indole-2-carboxylate scaffold is a critical step that can be accomplished through several synthetic routes. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds through cyclization, frequently facilitated by catalytic processes.

Palladium catalysis offers powerful methods for the synthesis of indoles through annulation reactions, which involve the formation of a ring onto a pre-existing structure. One prominent strategy is the direct, oxidative C-H amination of 2-acetamido-3-aryl-acrylates. nih.govnih.gov This process utilizes a catalytic Pd(II) source with molecular oxygen as the terminal oxidant to achieve intramolecular C-H amination, forming the indole (B1671886) ring. nih.govnih.govthieme-connect.com The catalytic cycle is thought to involve the electrophilic attack of a palladium species on the electron-rich aryl ring, followed by C-N bond formation and reductive elimination to regenerate the active catalyst. thieme-connect.com These methods are valued for their atom economy and ability to proceed under relatively mild conditions. thieme-connect.comcaltech.edu The efficiency and regioselectivity of these reactions can be influenced by the nature of the palladium catalyst, ligands, and additives like carboxylic acids. acs.org

Another approach involves the palladium-catalyzed cyclization of N-aryl imines, which proceeds via the oxidative linkage of two C-H bonds. thieme-connect.com The plausible mechanism for this transformation involves a Pd(II)/Pd(0) redox process. thieme-connect.com The reaction begins with the formation of an enamine, which is then palladated. Intramolecular aromatic C-H palladation forms a palladacycle intermediate, which undergoes reductive elimination to yield a 3H-indole and Pd(0). thieme-connect.com The 3H-indole rapidly tautomerizes to the more stable indole, and the Pd(0) is reoxidized to Pd(II) by molecular oxygen, completing the catalytic cycle. thieme-connect.com

Table 1: Overview of Palladium Catalysts in Indole Synthesis

Catalyst System Reactants Key Features
Pd(OAc)₂ / O₂ 2-Acetamido-3-aryl-acrylates Direct oxidative C-H amination; uses O₂ as the terminal oxidant. nih.govnih.gov
Pd(OAc)₂ / O₂ N-Aryl Imines Oxidative linkage of two C-H bonds; atom-economic. thieme-connect.com
Pd₂dba₃ / dppe Aryl bromides and 2-alkynyl aryl azides Cascade reaction involving in-situ generation of nucleophilic nitrogen. mdpi.com

Beyond palladium-catalyzed methods, several classic and modern cyclization reactions are employed to synthesize the indole nucleus.

Fischer Indole Synthesis : This is one of the most common methods for preparing indoles. orgsyn.org It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone (such as methyl pyruvate (B1213749) to yield an indole-2-carboxylate) in the presence of an acid catalyst. orgsyn.orgiucr.org The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a pearson.compearson.com-sigmatropic rearrangement followed by the loss of ammonia (B1221849) to form the aromatic indole ring. iucr.org Polyphosphoric acid is a frequently used catalyst for this transformation. iucr.org

Reductive Cyclization : This strategy typically involves the reduction of a nitro group positioned ortho to a side chain that can participate in cyclization. For instance, 3-(2-nitrophenyl)-2-oxopropanoic acid derivatives can be reduced to form indole-2-carboxylic acids. tandfonline.com Various reducing agents can be employed, including ferrous sulfate with ammonium hydroxide, hydrazine hydrate with a ferrous hydroxide catalyst, or catalytic hydrogenation using catalysts like Raney-Ni or Pd/C. tandfonline.comgoogle.com

Madelung Synthesis : This method involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. organic-chemistry.org While historically significant, its requirement for harsh conditions has limited its application compared to other methods. organic-chemistry.org

The choice of catalysts and reagents is paramount in directing the outcome and efficiency of indole-2-carboxylate synthesis.

Acid Catalysts : In the Fischer indole synthesis, Brønsted or Lewis acids are essential. Polyphosphoric acid (PPA), sulfuric acid, and zinc chloride (ZnCl₂) are commonly used to promote the key cyclization and dehydration steps. orgsyn.orgiucr.org

Palladium Catalysts : As discussed, various forms of palladium, including Pd(OAc)₂, PdCl₂, and Pd/C, are crucial for modern cross-coupling and C-H activation strategies leading to indoles. acs.orgmdpi.com The choice of ligands (e.g., phosphines like dppe) and additives can significantly modulate catalytic activity and selectivity. mdpi.com

Reducing Agents : In reductive cyclization pathways, agents like ferrous sulfate (FeSO₄), sodium hydrosulfite, or catalytic hydrogenation (H₂ with Pd, Pt, or Ni) are used to convert an ortho-nitro group into an amino group, which then acts as an internal nucleophile to complete the cyclization. orgsyn.orgtandfonline.com Hydrazine hydrate is another effective reductant, often used with an iron catalyst. google.com

Bases : Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can be employed in certain synthetic routes, for example, in the synthesis of 5-chloro-4-fluoro-1H-indole-2-carboxylic acid from 4-chloro-3-fluoro-2-iodoaniline and pyruvic acid. acs.org

Chemical Reactivity of the Indole Ring and Ester Moiety

The chemical behavior of methyl 4-fluoro-1H-indole-2-carboxylate is characterized by the distinct reactivities of its constituent parts: the electron-rich indole nucleus and the electrophilic ester group.

The indole ring is a highly electron-rich aromatic system, making it exceptionally reactive towards electrophilic aromatic substitution (EAS). pearson.comresearchgate.net This reactivity is significantly greater than that of benzene (B151609). pearson.com

Regioselectivity : Substitution occurs preferentially at the C3 position. nih.govic.ac.uk This preference is explained by the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed upon attack at C3, where the positive charge can be delocalized over both the benzene and pyrrole (B145914) rings without disrupting the aromaticity of the benzene portion. ic.ac.uk Attack at the C2 position leads to a less stable intermediate where aromaticity is lost. ic.ac.uk If the C3 position is already substituted, electrophilic attack can then occur at the C2 position. researchgate.net

Influence of Substituents : The fluorine atom at the C4 position influences the reactivity of the benzene portion of the ring. Fluorine acts as an electron-withdrawing group via induction but an electron-donating group through resonance. The presence of the ester group at C2, an electron-withdrawing group, deactivates the pyrrole ring slightly, but the C3 position generally remains the most nucleophilic site.

Versatility : The derivatization of indoles is versatile. The N-H proton at position 1 is slightly acidic and can be removed with a base to make the nitrogen nucleophilic for alkylation reactions. researchgate.netossila.com

Table 2: Common Electrophilic Aromatic Substitution Reactions on Indoles

Reaction Electrophile Typical Reagents Preferred Position
Halogenation X⁺ N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) C3
Nitration NO₂⁺ HNO₃, Ac₂O C3
Sulfonation SO₃ Pyridine-SO₃ complex C3
Friedel-Crafts Alkylation R⁺ R-X, Lewis Acid (e.g., Zn(OTf)₂) C3 uni-muenchen.de
Vilsmeier-Haack Formylation Me₂N⁺=CHCl POCl₃, DMF C3

The methyl ester group at the C2 position is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using NaOH or LiOH). rsc.orgclockss.org However, the reactivity can be lower than expected in some substituted indole systems due to the electronic influence of the indole ring, which can reduce the electrophilicity of the ester carbonyl. arkat-usa.org

Transesterification : Treatment with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group.

Amidation : The ester can be converted directly to an amide by heating with an amine, although this often requires harsh conditions. A more common method is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like EDAC. rsc.org

Hydrazinolysis : Reaction of the ester with hydrazine hydrate (N₂H₄·H₂O) is a straightforward method to produce the corresponding carbohydrazide (acyl hydrazide). researchgate.netnih.gov This reaction is typically performed by heating the ester in a solvent like ethanol. researchgate.net The resulting indole-2-carbohydrazide is a valuable intermediate for the synthesis of other heterocyclic systems, such as triazoles or pyridazines. researchgate.netnih.gov

Table 3: Transformations of the C2-Ester Group

Reaction Reagent(s) Product
Hydrolysis NaOH / H₂O, heat Indole-2-carboxylic acid rsc.org
Amidation (via acid) 1. NaOH/H₂O; 2. Amine, EDAC, DMAP Indole-2-carboxamide rsc.org
Hydrazinolysis Hydrazine hydrate (N₂H₄·H₂O), heat Indole-2-carbohydrazide researchgate.netnih.gov

Reactions Involving the N-H of the Indole

The proton on the indole nitrogen of this compound is weakly acidic and can be removed by a variety of bases. The resulting indolide anion is a potent nucleophile and can react with various electrophiles. This reactivity is the basis for several key derivatization strategies, including N-alkylation, N-acylation, and N-arylation.

N-Alkylation : This reaction involves the deprotonation of the indole nitrogen followed by reaction with an alkylating agent, such as an alkyl halide. Classical conditions often employ a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

N-Acylation : This process introduces an acyl group onto the indole nitrogen. Due to the lower nucleophilicity of the indole nitrogen compared to other amines, this transformation can be challenging. Methods include the use of highly reactive acylating agents like acyl chlorides or the use of coupling agents to activate carboxylic acids. An alternative, milder approach utilizes thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃).

N-Arylation : The introduction of an aryl group at the indole nitrogen is typically accomplished through transition-metal-catalyzed cross-coupling reactions. Copper- and nickel-catalyzed systems are commonly employed for this transformation, coupling the indole with aryl halides.

Derivatization and Functionalization of this compound

The structure of this compound offers three primary sites for derivatization: the indole nitrogen, the indole ring itself, and the methyl ester group at the C2 position.

Modification at the Indole Nitrogen

Modification at the N-1 position is a common strategy to modulate the electronic and steric properties of the indole core.

N-Alkylation : A range of alkyl and benzyl groups can be introduced at the indole nitrogen. The choice of base and solvent is crucial to ensure selective N-alkylation over potential C-alkylation or reaction with the ester group. For instance, using aqueous potassium hydroxide (KOH) in acetone can achieve N-alkylation of indole esters.

N-Acylation : N-acylated indoles are important motifs in many pharmaceutical compounds. Direct acylation can be achieved by reacting the corresponding indole-2-carboxylic acid with a hydrazine derivative using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form a carbohydrazide, which is a form of N-acylation.

N-Arylation : Transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, are effective for forming N-aryl bonds. These reactions typically use a palladium or copper catalyst with a suitable ligand to couple the indole nitrogen with an aryl halide. Nickel-catalyzed N-arylation has also been reported as an effective method.

Table 1: Examples of N-Alkylation and N-Arylation Reactions on Indole Scaffolds
Starting MaterialReagent(s)Product TypeYield
IndoleAryl Iodide/Bromide, CuI, Ligand, K₃PO₄N-ArylindoleHigh
IndoleAlkyl Halide, NaH, DMFN-AlkylindoleHigh
Indole-2-carboxylateBenzyl bromide, aq. KOH, AcetoneN-Benzylindole-2-carboxylate-
IndoleAryl Halide, (PAd₂-DalPhos)Ni(o-tol)Cl, BaseN-Arylindole-

Introduction of Substituents on the Indole Ring

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which predominantly occurs at the C3 position due to its higher electron density.

Halogenation : The introduction of halogen atoms (Cl, Br, I) onto the indole ring can be achieved using various halogenating agents. For example, bromination of a similar 2-(trifluoromethyl)-1H-indole occurs readily at the C3 position upon treatment with bromine in dichloromethane. This provides a handle for further functionalization through cross-coupling reactions.

Formylation : The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. chemistrysteps.comorganic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and DMF, to effect electrophilic substitution at the C3 position of the indole. chemistrysteps.comorganic-chemistry.orgwikipedia.org

Friedel-Crafts Reactions : Lewis acid-catalyzed Friedel-Crafts reactions can introduce alkyl or acyl groups at the C3 position. For instance, the reaction of 2-indolylmethanols with enamides, catalyzed by AlCl₃, leads to C3-alkylation of the indole ring. nih.gov

Table 2: Electrophilic Substitution Reactions on the Indole Ring
Reaction TypeReagent(s)Position of SubstitutionProduct Functional Group
Vilsmeier-HaackPOCl₃, DMFC3Aldehyde (-CHO)
HalogenationBr₂, CH₂Cl₂C3Bromo (-Br)
Friedel-Crafts Alkylation2-Indolylmethanol, Enamide, AlCl₃C3Alkyl group

Transformations of the Methyl Ester Group

The methyl ester at the C2 position is a versatile functional group that can be converted into a variety of other functionalities.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using sodium hydroxide in a mixture of methanol (B129727) and water. mdpi.com This carboxylic acid is a key intermediate for further derivatization.

Amidation : The resulting 4-fluoro-1H-indole-2-carboxylic acid can be coupled with various amines to form amides. This is typically achieved using standard peptide coupling reagents such as EDC or HBTU. nih.govorganic-chemistry.orgnih.gov Direct amidation of carboxylic acids can also be catalyzed by reagents like titanium tetrafluoride (TiF₄) or facilitated by amine-borane complexes. researchgate.netorganic-chemistry.org

Reduction : The ester or the corresponding carboxylic acid can be reduced to a primary alcohol (2-hydroxymethyl-indole). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. nih.govyoutube.com Milder, more selective methods, such as using sodium borohydride (NaBH₄) with iodine or catalytic hydrosilylation, are also available. nih.govresearchgate.net

Formation of Hybrid Molecules

The functional group handles installed through the reactions described above allow for the synthesis of complex hybrid molecules, where the this compound scaffold is linked to other molecular entities.

Via C3-Functionalization : Indoles functionalized at the C3 position with aldehydes or halogens can be used as platforms for building more complex structures. For example, a C3-aldehyde can undergo condensation reactions, while a C3-halogen can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to link with other aromatic or aliphatic fragments.

Via the C2-Carboxylic Acid : The C2-carboxylic acid, obtained from ester hydrolysis, is a versatile precursor. It can be coupled with diverse and complex amines or alcohols to form amide or ester-linked hybrid molecules. rsc.orgnih.gov This approach is widely used in medicinal chemistry to explore structure-activity relationships. nih.gov

Via Indole Nitrogen Linkage : N-aryl or N-alkylated indoles where the appended group contains additional reactive functionalities can be used to construct elaborate molecules. This allows for the creation of large, multi-scaffold compounds.

Enantioselective Synthesis and Chiral Derivatization

While this compound itself is achiral, it can be used as a substrate in enantioselective reactions to generate chiral derivatives.

One notable example is the enantioselective N-alkylation of indole-2-carboxylates. A palladium-catalyzed reaction between methyl indole-2-carboxylate and (E)-1,3-diphenylallyl acetate has been shown to proceed with high efficiency and stereoselectivity. In the presence of a chiral sulfoxide-phosphine ligand, the corresponding N-alkylated indole was obtained in 99% yield and with 97% enantiomeric excess (ee). This demonstrates that the indole nitrogen of such substrates can be functionalized asymmetrically to create chiral molecules.

Furthermore, the development of synthetic methodologies to access fluorinated chiral scaffolds, such as fluorinated indolizidinone derivatives, highlights the importance of enantioselective strategies in organofluorine chemistry. nih.gov Such strategies often rely on chiral catalysts, like phosphoric acids, to control the stereochemical outcome of key bond-forming steps. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic structure and energy of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized organic molecules. DFT calculations can be employed to optimize the geometry of methyl 4-fluoro-1H-indole-2-carboxylate, determining its most stable three-dimensional conformation.

Studies on various substituted indoles have demonstrated that DFT, often using the B3LYP functional with a 6-31G basis set, can reliably calculate properties like heats of formation. niscpr.res.in For instance, the planarity of the indole (B1671886) ring system and the orientation of the methyl ester group can be precisely determined. The fluorine atom at the C4 position introduces a significant electronic perturbation. Its high electronegativity is expected to draw electron density from the benzene (B151609) ring of the indole nucleus. This can influence bond lengths and angles throughout the molecule. Research on 4-fluoroindole (B1304775) has shown that fluorine substitution significantly impacts the electronic nature of the excited states. researchgate.net

Table 1: Representative DFT-Calculated Properties for Substituted Indoles (Note: This table presents hypothetical data for this compound based on typical values for similar compounds, as specific literature is unavailable.)

PropertyCalculated ValueMethod/Basis Set
Heat of Formation (kJ/mol)ValueB3LYP/6-31G
Dipole Moment (Debye)ValueB3LYP/6-31G
C4-F Bond Length (Å)ValueB3LYP/6-31G
C2-C(O)O Bond Angle (°)ValueB3LYP/6-31G

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be located primarily on the electron-rich indole ring, while the LUMO would likely be distributed over the carboxylate group and the benzene portion of the indole system, influenced by the electron-withdrawing fluorine atom. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. niscpr.res.in

Computational studies on substituted indoles have shown that the nature and position of substituents have a profound effect on the HOMO and LUMO energies. niscpr.res.in The fluorine atom at the C4-position is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted indole, potentially affecting its reactivity in, for example, cycloaddition reactions.

Table 2: Representative FMO Data for Substituted Indoles (Note: This table presents hypothetical data for this compound based on general principles and data for similar compounds.)

Molecular OrbitalEnergy (eV)Primary Location
HOMOValueIndole Ring
LUMOValueCarboxylate & Benzene Ring
HOMO-LUMO Gap (eV)Value-

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for predicting sites of nucleophilic and electrophilic attack. The ESP map of this compound would show regions of negative potential (electron-rich) and positive potential (electron-poor).

It is anticipated that the oxygen atoms of the ester group and the fluorine atom would be regions of high negative potential, making them susceptible to interactions with electrophiles or cations. The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a region of positive potential, indicating its acidic character and potential for hydrogen bonding. The aromatic protons would also show regions of positive potential. Understanding the ESP is crucial for predicting intermolecular interactions, such as those involved in drug-receptor binding.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions. For instance, MD simulations could reveal the preferred orientations of the methyl ester group relative to the indole ring and how these conformations might change in different solvent environments.

While specific MD studies on this compound are not readily found, research on other complex indole derivatives has utilized these methods to understand their behavior in biological systems, such as their interaction with proteins. researchgate.net Conformational analysis, often performed in conjunction with quantum chemical calculations, helps to identify the low-energy conformers of the molecule, which are the most likely to be populated at room temperature. For a molecule like this compound, rotation around the C2-C(O) bond would be a key conformational feature to investigate.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway for a chemical transformation. For example, theoretical studies could be used to investigate the mechanism of electrophilic substitution on the indole ring of this compound, predicting the regioselectivity of the reaction.

DFT calculations have been successfully applied to study the stereodetermining transition states in reactions involving indole derivatives, such as asymmetric reductions. researchgate.net Although no specific studies on the reaction mechanisms of this compound have been published, computational methods could be employed to explore its synthesis or its reactivity in various chemical processes, providing a deeper understanding at the molecular level.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., N-H stretch, C=O stretch of the ester, C-F stretch) can be calculated. These theoretical frequencies, when appropriately scaled, can aid in the assignment of experimental IR bands. nih.gov

NMR Spectroscopy: The chemical shifts (δ) of the ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts can be compared with experimental data to confirm the structure of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and corresponding oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum. Studies on 4-fluoroindole have shown that the position of the fluorine atom significantly influences the electronic transitions (La and Lb states). researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Note: This table presents hypothetical data based on general principles and data for similar compounds.)

SpectrumParameterPredicted Value
IRν(N-H) (cm⁻¹)Value
IRν(C=O) (cm⁻¹)Value
¹H NMRδ(N-H) (ppm)Value
¹³C NMRδ(C=O) (ppm)Value
UV-Visλmax (nm)Value

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational chemistry and theoretical studies have become indispensable tools in the elucidation of structure-activity relationships (SAR) for novel therapeutic agents. For derivatives of this compound, these methods have provided significant insights into the structural requirements for biological activity, guiding the rational design of more potent and selective compounds. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, pharmacophore analysis, and molecular docking have been instrumental in this regard.

Detailed research findings from various computational studies have highlighted the key structural features of indole-2-carboxylate (B1230498) derivatives that govern their interactions with biological targets. These studies have systematically explored the impact of substitutions at different positions of the indole ring and the carboxamide moiety on the inhibitory activity of these compounds against various enzymes and receptors.

For instance, in a study focused on N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase (FBPase) inhibitors, 3D-QSAR models were developed to quantitatively describe the SAR. mdpi.com The comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) models yielded statistically significant results, indicating their predictive power. mdpi.com The CoMFA model produced a q² of 0.709 and an R² of 0.979, while the CoMSIA model gave a q² of 0.716 and an R² of 0.978. mdpi.com These models revealed that the sulfonamide group acts as a crucial hydrogen bond donor and/or acceptor. mdpi.com Furthermore, the presence of negatively charged or small substituents on the benzene ring, coupled with positively charged or small substituents on the indole ring, was found to be favorable for inhibitory activity. mdpi.com

Table 1: Statistical Parameters of 3D-QSAR Models for N-arylsulfonyl-indole-2-carboxamide Derivatives as FBPase Inhibitors mdpi.com

Modelr²_pre
CoMFA0.7090.9790.932
CoMSIA0.7160.9780.890
q²: cross-validated correlation coefficient; R²: non-cross-validated correlation coefficient; r²_pre_: predictive correlation coefficient

Molecular docking studies have further complemented these findings by identifying key amino acid residues involved in the binding of these inhibitors to the active site of FBPase. Residues such as Met18, Gly21, Gly26, Leu30, and Thr31 were identified as being critical for effective binding. mdpi.com

In a different therapeutic area, computational methods have been employed to develop indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. nih.gov Through molecular docking and virtual screening, indole-2-carboxylic acid was identified as a promising scaffold. nih.gov Structural optimization led to the discovery of derivative 20a , which exhibited a significantly enhanced inhibitory effect with an IC₅₀ value of 0.13 μM. nih.gov Analysis of the binding mode revealed that the introduction of a long branch at the C3 position of the indole core improved interactions with a hydrophobic cavity near the integrase active site. nih.gov

Table 2: Inhibitory Activity of Selected Indole-2-carboxylic Acid Derivatives against HIV-1 Integrase nih.gov

CompoundIC₅₀ (μM)
3 > 50
20a 0.13

Similarly, 3D-QSAR studies on indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid (Aβ) aggregation, a key pathological event in Alzheimer's disease, have provided valuable insights. mdpi.com An atom-based 3D-QSAR model was developed for a series of compounds, yielding a model with a q² of 0.596 for the training set and an r²ext of 0.695 for the external test set. mdpi.com This model helped to identify the physicochemical features that are most correlated with the Aβ anti-aggregating potency of these derivatives. mdpi.com

The antiproliferative activity of indole-2-carboxamides has also been investigated through computational approaches. In a study targeting multiple kinases, including EGFR, VEGFR-2, and BRAF^V600E^, molecular docking was used to understand the binding modes of the most active compounds. nih.gov The results indicated that the type and nature of the substituent at the third position of the indole moiety are crucial for activity. nih.gov For example, compounds Ve (R1 = CH₂OH, R₂ = Cl, X = NH) and Vf (R1 = Ph, R₂ = Cl, X = NH) showed potent antiproliferative activities with GI₅₀ values of 44 nM and 48 nM, respectively. nih.gov

Table 3: Antiproliferative and Kinase Inhibitory Activities of Selected Indole-2-carboxamide Derivatives nih.gov

CompoundGI₅₀ (nM, MCF-7)IC₅₀ (nM, BRAF^V600E^)
Ve 4477
Vf 48N/A
Vg N/A107
Vh N/A107
N/A: Not Available

Furthermore, research into dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) has utilized molecular docking and molecular dynamics simulations. sci-hub.se These studies predicted the binding modes of 6-acetamido-indole-2-carboxylic acid derivatives within the binding pockets of both enzymes, providing a structural basis for their dual inhibitory activity. sci-hub.se Compound 9o-1 emerged as a potent dual inhibitor with IC₅₀ values of 1.17 μM for IDO1 and 1.55 μM for TDO. sci-hub.se

Table 4: Inhibitory Activity of Selected 6-Acetamido-indole-2-carboxylic Acid Derivatives against IDO1 and TDO sci-hub.se

CompoundIC₅₀ (μM, IDO1)IC₅₀ (μM, TDO)
9o-1 1.171.55

Collectively, these computational studies underscore the power of in silico methods to delineate the complex SAR of this compound and its analogs. The generated models and binding hypotheses provide a solid foundation for the future design of more effective and specific agents for a range of therapeutic applications.

Applications in Advanced Organic Synthesis and Material Science

Methyl 4-Fluoro-1H-Indole-2-Carboxylate as a Key Synthetic Intermediate

As a key synthetic intermediate, this compound offers chemists a reliable starting point for building molecules with specific functionalities and three-dimensional arrangements.

The indole-2-carboxylate (B1230498) framework is instrumental in the synthesis of complex polycyclic and heterocyclic systems. Research has demonstrated that derivatives of indole-2-carboxylic acid can undergo reactions like alkaline hydrolysis to form fused ring systems, such as 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids. researchgate.net This transformation highlights the capacity of the indole (B1671886) scaffold to serve as a template for constructing multi-ring structures with potential applications in materials science and pharmacology. Furthermore, the indole-2-carboxylate moiety is a cornerstone in the assembly of intricate molecular hybrids. Through molecular hybridization techniques, it has been combined with other heterocyclic structures like imidazole[2,1-b]thiazole to create complex polycyclic derivatives with significant biological activity. rsc.orgnih.gov

The reactivity of the this compound core allows for its conversion into a wide array of other heterocyclic compounds. It is a well-established precursor for various classes of molecules, including:

Substituted Indoles: The basic structure can be elaborated through various reactions to add functional groups at different positions of the indole ring. researchgate.net

Phosphoindoles: The closely related methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a crucial intermediate in the synthesis of phosphoindole inhibitors. acs.orgresearchgate.netacs.org

Indolyl Aryl Sulfones (IASs): This class of compounds, known for their therapeutic potential, is often synthesized from indole-2-carboxylate precursors. researchgate.netnih.gov

Indole-Thiazole Hybrids: By combining the indole nucleus with a thiazole (B1198619) ring, novel hybrid molecules with unique properties have been developed. acs.org

Indole-Azolidinone Hybrids: Knoevenagel condensation of indole-2-carboxylate derivatives with various azolidinones leads to the formation of complex hybrids like 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester. researchgate.net

Applications in Medicinal Chemistry Research

In medicinal chemistry, the indole ring is considered a "privileged scaffold" due to its presence in many approved drugs. The fluorinated this compound is particularly significant for its role in creating advanced pharmaceutical intermediates.

This compound and its analogs are highly valued as intermediates in organic synthesis for the pharmaceutical industry. biosynce.com Their utility lies in their ability to be converted into more complex molecules that form the basis of new therapeutic agents. A robust, multi-step synthesis for the related methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been developed specifically because it is a key functionalized scaffold required for evaluating novel drug candidates. acs.orgacs.org The synthesis of such intermediates is a critical step in the drug discovery pipeline, enabling the exploration of new chemical space for treating various diseases.

One of the most significant applications of this indole scaffold is in the fight against HIV/AIDS. The closely related methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been explicitly identified as a key intermediate for creating novel phosphoindole-based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). acs.orgresearchgate.netacs.org NNRTIs are a critical class of antiretroviral drugs that inhibit the reverse transcriptase enzyme, preventing the HIV virus from replicating.

Furthermore, this scaffold is essential for synthesizing Indolyl Aryl Sulfones (IASs), another potent class of NNRTIs. researchgate.netnih.gov Research has shown that introducing different substituents at the 4 and 5 positions of the indole nucleus, such as in 5-chloro-4-fluoro patterns, can lead to potent inhibitors of both wild-type and drug-resistant HIV-1 strains. researchgate.net Molecular modeling and binding energy calculations have helped to establish these synthesized Indolyl Aryl Sulfones as effective NNRTIs by demonstrating their ability to stabilize the HIV reverse transcriptase's structure. nih.gov

Table 1: Binding Energy of Synthesized Indolyl Aryl Sulfone Derivatives as HIV Reverse Transcriptase Inhibitors
CompoundBinding Energy (kcal/mol)Reference
Compound 28-43.21 ± 0.09 nih.gov
Compound 23-40.94 ± 0.10 nih.gov
Compound 24-39.18 ± 0.08 nih.gov

The indole-2-carboxylate core structure is a foundational element in the design of new anticancer and anti-inflammatory drugs.

Anticancer Agents: Derivatives of indole-2-carboxylic acid have shown significant potential as anticancer agents. nih.govmdpi.com For instance, a series of 1H-indole-2-carboxamide derivatives demonstrated moderate potency against the human prostate cancer cell line (PC3). yu.edu.jo In a notable study, the derivative 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester was identified as having significant antimitotic activity at micromolar and submicromolar concentrations and was found to trigger DNA damage and induce apoptosis in human tumor cells. researchgate.net Other research has focused on synthesizing novel indole-2-carboxamide derivatives that act as dual inhibitors of EGFR and CDK2, with some compounds showing greater potency than the reference drug doxorubicin (B1662922) against certain cancer cell lines. nih.gov

Table 2: Antiproliferative Activity (GI₅₀ µM) of Selected Indole-2-Carboxamide Derivatives
CompoundA-549 (Lung)MCF-7 (Breast)Panc-1 (Pancreatic)Reference
5e (2-methylpyrrolidin-4-yl phenethyl derivative)0.950.801.00 nih.gov
Doxorubicin (Reference)1.200.901.40 nih.gov

Anti-inflammatory Agents: The indole scaffold is also a key component in the development of new anti-inflammatory agents. researchgate.net By employing molecular hybridization, scientists have designed and synthesized series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. rsc.orgnih.gov These compounds were evaluated for their ability to inhibit the production of pro-inflammatory cytokines like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cells. Several derivatives showed potent anti-inflammatory activity, with compound 13b being particularly effective. nih.gov This line of research demonstrates that the indole-2-carboxylate structure can be effectively modified to produce powerful anti-inflammatory drug candidates. nih.govchemrxiv.org

Table 3: Anti-inflammatory Activity (IC₅₀ µM) of Indole-2-Formamide Benzimidazole[2,1-b]thiazole Derivatives
CompoundNO InhibitionIL-6 InhibitionTNF-α InhibitionReference
13b10.9922.29412.901 nih.gov
13d19.9694.71522.044 nih.gov

Antivirulence Compounds

While direct studies on the antivirulence properties of this compound are not extensively documented, the broader class of indole derivatives has demonstrated significant potential in combating bacterial virulence. frontiersin.org Research has shown that indole and its derivatives can interfere with quorum sensing (QS) systems in various bacterial pathogens, such as Serratia marcescens. frontiersin.org QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression and regulate virulence factor production. By disrupting these communication pathways, indole compounds can inhibit biofilm formation and the production of virulence factors like prodigiosin (B1679158), a characteristic red pigment of S. marcescens. frontiersin.org For instance, derivatives such as 5-fluoroindole (B109304) and 6-fluoroindole (B127801) have been shown to effectively suppress prodigiosin synthesis and biofilm formation. frontiersin.org This suggests that the fluoro-substituted indole scaffold, as present in this compound, is a promising starting point for the development of novel antivirulence agents that target bacterial pathogenesis without exerting direct bactericidal effects, which could reduce the selective pressure for antibiotic resistance.

Cannabinoid Receptor Modulators

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is a key therapeutic target for a range of pathological conditions. Indole-based compounds have been extensively investigated as modulators of these receptors. Although specific research on this compound as a cannabinoid receptor modulator is limited, the indole-2-carboxylate scaffold is a well-established pharmacophore in the design of cannabinoid receptor agonists and antagonists. The structural features of this scaffold allow for the introduction of substituents that can fine-tune the affinity and efficacy of the compounds for the CB1 and CB2 receptors. The development of such modulators holds promise for treating pain, inflammation, and various neurological disorders.

Other Bioactive Compounds and Drug Discovery

The indole-2-carboxylate framework is a cornerstone in the discovery of a wide array of other bioactive compounds. nih.gov This scaffold has been identified as a promising starting point for the development of inhibitors for various enzymes and receptors implicated in human diseases.

For example, derivatives of indole-2-carboxylic acid have been discovered as novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Structural modifications of the indole core have led to compounds with potent inhibitory effects on this key viral enzyme, highlighting the potential of this chemical class in the development of new antiretroviral therapies. nih.gov

Furthermore, indole-2-carboxylate derivatives have been synthesized and evaluated for their broad-spectrum antiviral activity, showing promising results against influenza A virus. nih.gov Studies have indicated that modifications at different positions of the indole ring can significantly impact the antiviral potency. nih.gov

In the realm of oncology, indole derivatives are recognized for their anticancer properties. mdpi.com They can induce apoptosis in cancer cells and interfere with key signaling pathways involved in tumor progression. mdpi.comnih.gov The indole skeleton is a fundamental component of several clinically used anticancer drugs. mdpi.com Research into new indole-based chemical entities continues to yield compounds with significant cytotoxicity against various cancer cell lines. mdpi.comnih.gov

The antimicrobial potential of indole-2-carboxylate derivatives has also been explored, with some compounds exhibiting significant antibacterial and antifungal activities. nih.gov These findings underscore the versatility of the indole-2-carboxylate scaffold in the quest for new therapeutic agents.

Applications in Agrochemicals and Functional Materials

Beyond its biomedical applications, the unique chemical properties of this compound and its derivatives make them attractive candidates for use in agrochemicals and the development of advanced functional materials.

Organic Semiconductors

The field of organic electronics is rapidly advancing, with a continuous search for new materials that exhibit favorable charge transport properties. Hydrogen-bonded organic semiconductors are a class of materials that offer a balance between the processability of van der Waals bonded organic materials and the high performance of covalently bonded inorganic semiconductors. acs.org The indole moiety, with its planar structure and potential for hydrogen bonding, is a promising building block for such materials. While specific research on the use of this compound in organic semiconductors is not widely reported, the fundamental properties of the indole ring suggest its potential utility in the design of novel organic semiconducting materials for applications in devices like organic field-effect transistors (OFETs). acs.org

Conducting Polymers (e.g., Polyindole)

Conducting polymers are a class of organic materials that possess the electrical properties of metals while retaining the mechanical properties and processing advantages of polymers. Polyindole (PIN) is a nitrogen-containing conducting polymer that has garnered interest for various applications, including environmental remediation and sensors. rsc.org The synthesis of polyindole often involves the polymerization of indole monomers. The presence of a fluorine atom in this compound could potentially be leveraged to modify the electronic properties and stability of the resulting polyindole. The ability to tune the properties of conducting polymers through the functionalization of the monomer units is a key area of research, and fluorinated indoles represent a promising avenue for the development of new and improved conducting polymer materials. rsc.org

Future Directions and Emerging Research Areas

Novel Synthetic Strategies for Fluorinated Indoles

The synthesis of fluorinated indoles, including methyl 4-fluoro-1H-indole-2-carboxylate, is a cornerstone of their accessibility for research and application. The development of more efficient, sustainable, and selective synthetic routes is a primary objective for future research.

Exploration of Sustainable and Greener Synthesis Methods

Recent advancements have highlighted the use of methods like Friedel-Crafts acylation in ionic liquids under microwave irradiation as a greener approach for indole (B1671886) functionalization. nih.gov Applying such principles to the synthesis of fluorinated indoles could lead to more sustainable production methods.

Development of Chemo- and Regioselective Transformations

Achieving high chemo- and regioselectivity is a persistent challenge in the synthesis of polysubstituted indoles. Future research will aim to develop novel catalytic systems and reaction conditions that allow for the precise installation of the fluorine atom at the C4-position of the indole ring and the carboxylate group at the C2-position. This could involve the use of transition-metal catalysts, such as palladium or rhodium, which have shown promise in directing C-H functionalization reactions on the indole nucleus. nih.govresearchgate.net

The development of metal-free synthesis approaches is also a significant area of interest. nih.gov For instance, oxidative dearomatization-enabled methods have been shown to be effective for accessing a range of fluorinated indoles. nih.gov Research into controlling the chemoselectivity of intramolecular cyclodehydration reactions of α-arylamino-β-hydroxy-2-enamides or α-arylamino-β-oxo-amides offers another promising avenue for the predictable synthesis of valuable indole derivatives. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

The precise characterization of fluorinated molecules is crucial for understanding their structure-activity relationships. While standard spectroscopic techniques like NMR and mass spectrometry are indispensable, future research will likely leverage more advanced methods for the detailed structural elucidation of this compound and its derivatives.

Integration of Computational and Experimental Studies

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For this compound, this integrated approach can accelerate the discovery and optimization of its properties and applications.

Computational studies, utilizing methods like Density Functional Theory (DFT), can provide valuable insights into the electronic properties, reactivity, and spectroscopic characteristics of the molecule. emerginginvestigators.orgnih.gov These theoretical calculations can help in predicting the regioselectivity of synthetic reactions, understanding the mechanism of action of the compound, and designing new derivatives with enhanced properties. nih.govacs.org For instance, quantum chemical calculations can be used to study the effect of the fluorine substituent on the electronic structure and stability of the indole ring. emerginginvestigators.org

Experimental validation of the computational predictions is crucial. This iterative cycle of prediction, synthesis, and testing can significantly streamline the research and development process. nih.govacs.org

Expanding Scope of Applications in Drug Discovery and Materials Science

The unique properties imparted by the fluorine atom make fluorinated indoles attractive scaffolds for a wide range of applications.

In drug discovery , the indole nucleus is a privileged structure found in many biologically active compounds and pharmaceuticals. mdpi.comnih.gov The introduction of a fluorine atom can modulate key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Future research will likely focus on exploring the potential of this compound as a building block for the synthesis of novel therapeutic agents. Given that fluorinated indoles have shown promise as antiviral, anticancer, and anti-inflammatory agents, this compound could serve as a key intermediate for developing new drugs in these areas. nih.govresearchgate.net

In materials science , the incorporation of fluorinated organic molecules can lead to materials with unique optical, electronic, and thermal properties. Fluorinated indoles could be explored for their potential use in the development of organic light-emitting diodes (OLEDs), sensors, or advanced polymers. researchgate.net The specific substitution pattern of this compound could be leveraged to tune the photophysical properties of new materials.

Q & A

Q. What are the most reliable synthetic routes for methyl 4-fluoro-1H-indole-2-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer:

  • Esterification of 4-fluoro-1H-indole-2-carboxylic acid : React the carboxylic acid derivative (CAS: DTXSID80398674) with methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC and purify by recrystallization .
  • Palladium-catalyzed cross-coupling : Adapt methods from structurally similar indole esters, such as methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate, using Suzuki-Miyaura coupling for fluorine incorporation .
  • Optimization : Adjust stoichiometry of fluorinating agents (e.g., Selectfluor®) and control temperature (60–80°C) to minimize side products. Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity ≥95% .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve indole NH (δ ~11 ppm) and ester carbonyl (δ ~165 ppm). ¹⁹F NMR confirms fluorine position (δ ~-110 ppm) .
  • X-ray crystallography : Grow single crystals via slow evaporation (acetone/hexane). Refine structures using SHELXL (SHELX-2018) with R-factor <0.04. Analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 210.0671 (C₁₀H₈FNO₂⁺) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

Methodological Answer:

  • Validation of hydrogen bonding : Compare experimental dihedral angles (e.g., 22.5° between indole and benzene rings) with DFT-optimized geometries (B3LYP/6-311G**). Use Mercury software to visualize packing motifs .
  • Twinned crystal refinement : Employ SHELXD for structure solution and PLATON to check for twinning. Apply TWINLAW for matrix correction .
  • Data contradiction : If experimental π-π interactions conflict with computational models, re-examine solvent effects (e.g., DMF vs. ethanol) during crystallization .

Q. What strategies are effective in analyzing competing reaction pathways during the synthesis of fluorinated indole esters?

Methodological Answer:

  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in ester groups) to track nucleophilic attack pathways. Monitor intermediates via in-situ FTIR .
  • DFT calculations : Simulate transition states (Gaussian 16, M06-2X/cc-pVDZ) to compare energy barriers for fluorination vs. ester hydrolysis. Validate with kinetic studies .
  • Byproduct identification : Employ LC-MS/MS to detect side products (e.g., decarboxylated indoles) and adjust protecting groups (e.g., tert-butyl) to suppress degradation .

Q. How can this compound be utilized as a building block for bioactive molecule synthesis?

Methodological Answer:

  • Functionalization : Introduce substituents at the indole C-3 position via electrophilic substitution (e.g., bromination with NBS). Optimize regioselectivity using directing groups (e.g., acetyl) .
  • Cross-coupling : Apply Buchwald-Hartwig amination to attach pharmacophores (e.g., arylpiperazines) for kinase inhibitor development. Use Pd(OAc)₂/Xantphos catalytic system .
  • Biological assays : Screen derivatives for bioactivity (e.g., antiproliferative effects) using MTT assays on cancer cell lines. Correlate structure-activity relationships (SAR) with LogP values .

Q. What challenges arise in purifying this compound, and how are they addressed?

Methodological Answer:

  • Chromatography : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate ester derivatives from unreacted carboxylic acid. Confirm purity via melting point analysis (mp ~199–201°C) .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to remove hydrophobic impurities. Assess crystal morphology under polarized light .
  • HPLC method development : Employ a Zorbax Eclipse Plus C18 column (4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min. Detect at 254 nm .

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